

An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-hydroxyquinoline**, also known as 2-quinolone or carbostyrl. This heterocyclic aromatic organic compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its structural characteristics, physicochemical parameters, and significant biological activities, supported by experimental methodologies and visual representations to facilitate understanding and application in research and development.

Core Physical and Chemical Properties

2-Hydroxyquinoline is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.^[1]

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1]
Melting Point	198-199 °C	[2]
Appearance	White to pale yellow crystalline solid	[1]
Solubility	Slightly soluble in water (1 g/950 mL); soluble in ethanol, diethyl ether, and dilute HCl.	[2]
pKa (Predicted, Strongest Acidic)	13.95	[3]
pKa (Predicted, Strongest Basic)	-2.2	[3]

Tautomerism: The Dual Identity of 2-Hydroxyquinoline

A critical chemical feature of **2-hydroxyquinoline** is its existence in a tautomeric equilibrium with its keto form, 2-quinolone (quinolin-2(1H)-one). The lactim (enol) form, **2-hydroxyquinoline**, and the lactam (keto) form, 2-quinolone, readily interconvert. The position of this equilibrium is influenced by the solvent environment. In the gas phase, the enol form is slightly more stable, while in polar solvents, the keto form is favored.

Caption: Tautomeric equilibrium of **2-hydroxyquinoline** and 2-quinolone.

Spectroscopic Profile

The structural and electronic properties of **2-hydroxyquinoline** can be characterized by various spectroscopic techniques.

- **UV-Vis Spectroscopy:** In a study on the biodegradation of quinoline, the UV/Vis spectrum of **2-hydroxyquinoline** was measured, showing an isosbestic point with quinoline at 289 nm.

This property is useful for the simultaneous quantification of both compounds.

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for the O-H or N-H stretching, C=O stretching (in the keto form), and aromatic C=C stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are crucial for confirming the structure of **2-hydroxyquinoline** and its derivatives.

Synthesis and Purification

The synthesis of quinoline derivatives can be achieved through several named reactions, with the Conrad-Limpach and Skraup syntheses being prominent methods.

Experimental Protocol: A General Approach to Quinoline Synthesis

While a specific protocol for the parent **2-hydroxyquinoline** is not readily available in the provided search results, a general procedure for a substituted derivative, 2-methyl-4-hydroxyquinoline, via a cyclization reaction is described. This can be adapted for the synthesis of other hydroxyquinolines.

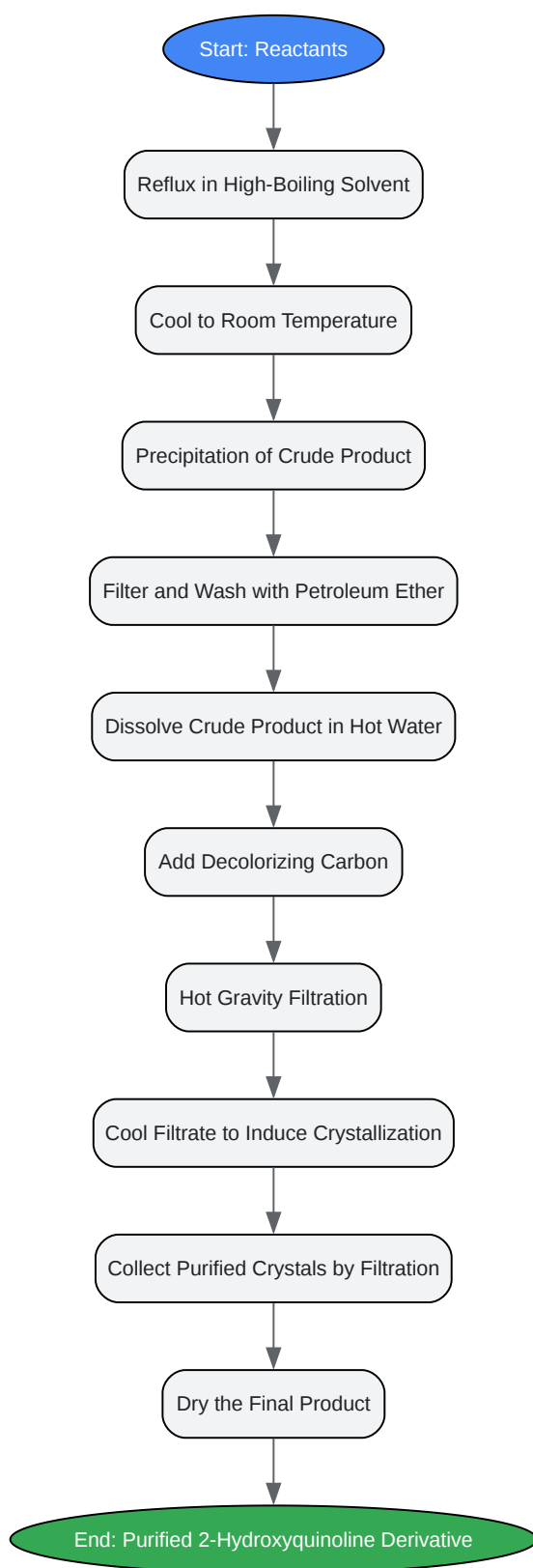
Objective: To synthesize a 4-hydroxyquinoline derivative through the cyclization of an ethyl β -anilinocrotonate derivative.

Materials:

- Ethyl β -anilinocrotonate derivative
- High-boiling point solvent (e.g., Dowtherm)
- Petroleum ether
- Decolorizing carbon (e.g., Darco or Norit)
- Water

Procedure:

- In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and air condenser, place the high-boiling point solvent.
- Heat the solvent to reflux with stirring.
- Rapidly add the ethyl β -anilinocrotonate derivative through the dropping funnel.
- Continue stirring and refluxing for 10-15 minutes after the addition is complete.
- Allow the mixture to cool to room temperature, which should result in the separation of a solid.
- Add petroleum ether to the mixture and collect the solid by filtration.
- Wash the collected solid with petroleum ether.
- For purification, treat the crude product with decolorizing carbon in boiling water.
- Filter the hot solution and allow it to cool to form crystals of the purified product.
- Collect the crystals by filtration.



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Caption: General workflow for the synthesis and purification of a hydroxyquinoline derivative.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general steps are outlined below.

Objective: To purify a solid organic compound based on its differential solubility in a hot versus a cold solvent.

Procedure:

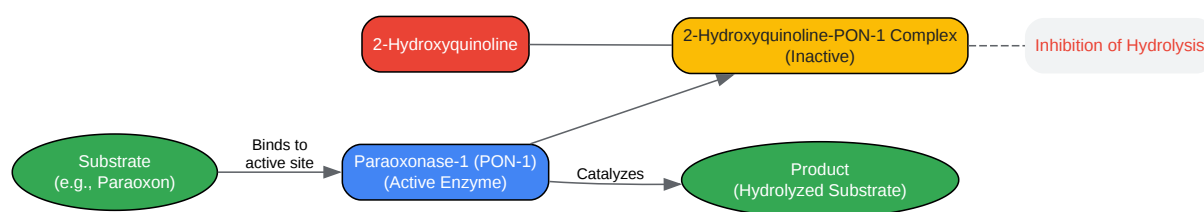
- **Solvent Selection:** Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- **Dissolution:** Dissolve the impure solid in a minimum amount of the hot solvent.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they can be removed by treating the solution with activated charcoal before filtration.
- **Crystallization:** Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
- **Complete Crystallization:** To maximize the yield, the flask can be placed in an ice bath after crystals have started to form at room temperature.
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the crystals to remove any residual solvent.

Biological Significance and Potential Applications

2-Hydroxyquinoline and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and development.

Inhibition of Paraoxonase-1 (PON-1)

2-Hydroxyquinoline is a known inhibitor of paraoxonase-1 (PON-1), an enzyme that plays a role in protecting against organophosphate toxicity and is also implicated in cardiovascular disease. The inhibitory mechanism likely involves the interaction of **2-hydroxyquinoline** with the active site of the enzyme.



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Caption: Conceptual diagram of PON-1 inhibition by **2-hydroxyquinoline**.

Anticancer Potential

Derivatives of quinoline are being investigated for their anticancer properties. The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). Some styrylquinoline derivatives have been shown to induce cell cycle arrest and apoptosis in a p53-independent manner, suggesting their potential for treating cancers with mutated p53. The anticancer effects of some quinoline derivatives are also linked to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

Other Biological Activities

Recent studies have also highlighted the potential of **2-hydroxyquinoline** derivatives as inhibitors of enzymes like alpha-glucosidase and alpha-amylase, suggesting a possible role in the management of diabetes. Furthermore, certain 8-hydroxyquinoline derivatives have been identified as histamine H2 receptor blockers, indicating their potential for development into new treatments for conditions like acid reflux and peptic ulcers.

Conclusion

2-Hydroxyquinoline is a versatile heterocyclic compound with a rich chemistry and a growing profile of biological activities. Its tautomeric nature and reactivity make it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Further research into its mechanisms of action and the synthesis of new derivatives is likely to uncover additional applications in medicine and beyond. This guide provides a foundational understanding of its core properties to aid researchers in their exploration of this important molecule.

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References

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